

A Technical Guide to 3-((4-Isopropylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-((4-Isopropylbenzyl)oxy)azetidine

Cat. No.: B1392434

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical properties, a proposed synthetic route, and the potential pharmacological relevance of **3-((4-Isopropylbenzyl)oxy)azetidine**. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide focuses on established principles of azetidine chemistry to construct a hypothetical, yet plausible, framework for its synthesis and study.

IUPAC Nomenclature and Chemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-((4-isopropylbenzyl)oxy)azetidine**. The name accurately describes the core azetidine ring, which is substituted at the 3-position with an oxygen atom (oxy), itself connected to a benzyl group that is substituted at its 4-position with an isopropyl group.

Azetidines are four-membered nitrogen-containing heterocycles.^[1] Their ring strain, which is intermediate between that of highly reactive aziridines and more stable pyrrolidines, endows them with unique chemical reactivity, making them valuable scaffolds in medicinal chemistry.^[1]

Table 1: Chemical Properties of **3-((4-Isopropylbenzyl)oxy)azetidine**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₉ NO	Calculated
Molecular Weight	205.30 g/mol	Calculated
CAS Number	Not available	N/A
Predicted Boiling Point	~300.1±35.0 °C	Predicted
Predicted Density	~1.01±0.1 g/cm ³	Predicted
Predicted pKa	~9.70±0.40	Predicted

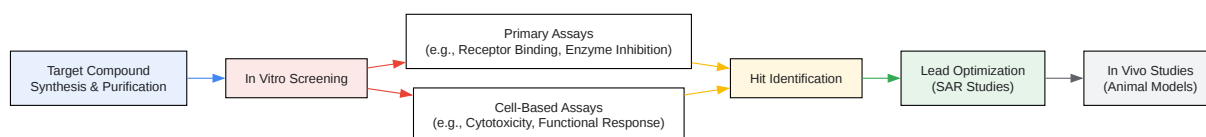
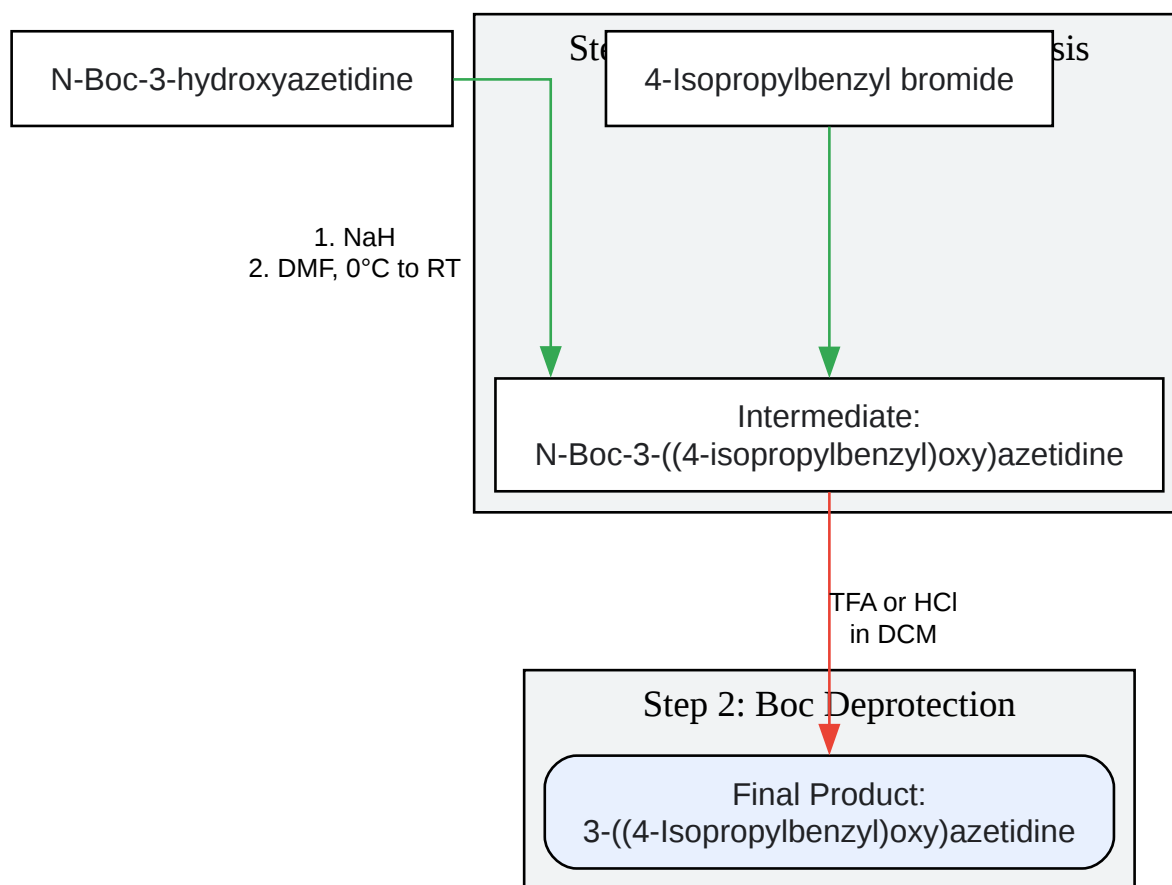
Note: Physical properties are predicted based on computational models due to a lack of published experimental data.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of **3-((4-isopropylbenzyl)oxy)azetidine** can be logically approached via a Williamson ether synthesis, a robust and common method for forming ether linkages. This process involves the reaction of an alkoxide with a suitable organohalide. A plausible route would start from a commercially available, N-protected 3-hydroxyazetidine.

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthetic workflow, beginning with N-Boc protected 3-hydroxyazetidine and concluding with the target compound after deprotection.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to 3-((4-Isopropylbenzyl)oxy)azetidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1392434#3-4-isopropylbenzyl-oxy-azetidine-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com